molecular formula C15H9FN2O3S B5509242 5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5509242
M. Wt: 316.3 g/mol
InChI Key: KNNSZJMQBNVGHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of furan derivatives with fluorophenyl compounds under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with 2-fluorobenzaldehyde in the presence of a base to form the intermediate product, which is then reacted with a diazinane derivative to yield the final compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the RGS4 protein, which plays a crucial role in the regulation of G-protein signaling pathways. By binding to the RGS4 protein, it prevents the protein from interacting with G-proteins, thereby modulating the signaling pathways involved in various cellular processes .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific fluorophenyl and furan moieties, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-11-4-2-1-3-9(11)12-6-5-8(21-12)7-10-13(19)17-15(22)18-14(10)20/h1-7H,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNSZJMQBNVGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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